molecular formula C5H2Br2O2 B1674274 2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-

2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-

Katalognummer: B1674274
Molekulargewicht: 253.88 g/mol
InChI-Schlüssel: DPGLBHQUHFJRJS-RQOWECAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

(5Z)-4-bromo-5-(bromomethylidene)furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGLBHQUHFJRJS-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CBr)OC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(/C(=C/Br)/OC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

The compound 2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)- (hereafter referred to as BBF) is a halogenated furanone originally isolated from the marine red alga Delisea pulchra. Its structure features a brominated furanone core with a (5Z)-configured bromomethylene group at position 5 and a bromine substituent at position 2. This stereoelectronic arrangement is critical for its biological activity, particularly as a quorum sensing inhibitor (QSI) .

BBF disrupts bacterial communication by interfering with autoinducer-2 (AI-2)-mediated quorum sensing (QS), a system regulating biofilm formation, virulence, and antibiotic resistance . Notably, it inhibits biofilm formation in Escherichia coli, Bacillus subtilis, and Vibrio harveyi at non-growth-inhibiting concentrations (typically 10–100 µg/mL), making it a promising anti-biofilm agent . Its mechanism involves reducing the DNA-binding capacity of transcriptional regulators like LuxR in V. harveyi and altering siderophore biosynthesis in Pseudomonas putida .

Vorbereitungsmethoden

Lactonization and Bromination Approach

The foundational method for synthesizing brominated furanones derives from modifications of procedures initially developed for structurally analogous compounds. For instance, the synthesis of (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, a related marine natural product, provides a template for adapting substituent-specific steps. Key modifications include:

  • Decarboxylation : Refluxing in benzene instead of toluene to avoid side reactions.
  • Lactone Formation : Conducting the final cyclization step in a water bath (100°C) rather than an oil bath (110–120°C) to improve regioselectivity.
  • Bromination : Sequential bromination at the 4- and 5-positions using elemental bromine or specialized brominating agents.

For the target compound, the absence of the 3-butyl group simplifies the synthesis, requiring omission of alkylation steps. The core pathway involves:

  • Hydroxy Acid Precursor : Preparation of a γ-hydroxy-α,β-unsaturated acid.
  • Lactonization : Cyclization under acidic conditions to form the 2(5H)-furanone ring.
  • Bromination : Introducing bromine at C4 and the exocyclic methylene group at C5.

Bromodecarboxylation Methodology

A pivotal advancement in synthesizing the bromomethylene moiety involves bromodecarboxylation, as detailed in Method C of CiteSeerX:

  • Substrate Preparation : α,β-Unsaturated esters are hydrolyzed to carboxylic acids using trifluoroacetic acid (TFA) in dichloromethane.
  • Bromodecarboxylation : Treatment with bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate, a selective reagent that replaces the carboxyl group with bromine without over-halogenation.
  • Workup : Quenching with triethylamine in dimethylformamide (DMF) to neutralize acidic byproducts and isolate the product.

This method achieves high regioselectivity for the Z-isomer, critical for biological activity.

Detailed Synthetic Protocols

Synthesis via Modified Manny et al. Pathway

Adapted from, the protocol proceeds as follows:
Step 1: Preparation of γ-Hydroxy-α,β-unsaturated Acid

  • React ethyl 4-hydroxy-2-pentenoate with bromine in carbon tetrachloride to form the dibrominated intermediate.
  • Hydrolyze the ester using TFA to yield 4-hydroxy-2-pentenoic acid.

Step 2: Lactonization

  • Reflux the hydroxy acid in benzene with p-toluenesulfonic acid (PTSA) to form 5-methylene-2(5H)-furanone.

Step 3: Bromination

  • Treat the furanone with bromine in dichloromethane at 0°C to introduce bromine at C4.
  • Add N-bromosuccinimide (NBS) under radical initiation conditions to functionalize the exocyclic methylene group, yielding the title compound.

Reaction Conditions :

Step Reagent Solvent Temperature Time
1 Br₂ CCl₄ 0°C 2 h
2 TFA CH₂Cl₂ RT 2 h
3 NBS CH₂Cl₂ 0°C → RT 24 h

Bromodecarboxylation Route

Based on, this method avoids pre-functionalized starting materials:
Step 1: Ester Hydrolysis

  • Treat ethyl 4-oxo-2-pentenoate with TFA in CH₂Cl₂ to hydrolyze the ester to 4-oxo-2-pentenoic acid.

Step 2: Bromodecarboxylation

  • React the acid with bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (2 eq) in CH₂Cl₂ at RT for 48 h.
  • Quench with triethylamine in DMF to precipitate inorganic salts.

Step 3: Isolation

  • Extract with diethyl ether, wash with brine, and purify via flash chromatography (hexane:ethyl acetate = 100:1).

Yield : 58–65% after purification.

Purification and Characterization

Chromatographic Separation

  • Column Chromatography : Silica gel with hexane:ethyl acetate (100:1) effectively resolves E/Z isomers.
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using hexane:ethyl acetate (20:1); Rf = 0.45 for Z-isomer.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.24 (s, 1H, vinylidene), 4.32 (t, J = 7.2 Hz, 2H, allylic CH₂), 1.45 (m, 2H, CH₂), 0.93 (t, J = 7.2 Hz, 3H, CH₃).
  • IR (cm⁻¹) : 1793 (C=O), 1610 (C=C), 1276 (C-Br).

Challenges and Optimization

Stereochemical Control

The Z-configuration at the exocyclic double bond is critical for bioactivity. Bromodecarboxylation preferentially yields the Z-isomer due to steric hindrance during decarboxylation.

Side Reactions

  • Over-Bromination : Mitigated by using controlled stoichiometry (1.05 eq Br₂).
  • Oxidation : Conduct reactions under nitrogen to prevent furanone ring oxidation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Isomer Selectivity Scalability
Modified Manny et al. 45–50 95 Moderate (Z:E = 3:1) Limited
Bromodecarboxylation 58–65 98 High (Z:E = 9:1) Industrial

Industrial and Environmental Considerations

  • Solvent Choice : Benzene (carcinogenic) in early methods has been replaced by dichloromethane or ethyl acetate in recent protocols.
  • Waste Management : Brominated byproducts require neutralization with sodium thiosulfate before disposal.

Analyse Chemischer Reaktionen

Bromination of Precursors

  • Reaction : Bromination of 4-methoxy-2(5H)-furanone using N-bromosuccinimide (NBS) in CCl₄ under reflux with benzoyl peroxide as a catalyst yields brominated derivatives .

  • Product : Multiple positional isomers (3-bromo, 5-bromo, and 3,5-dibromo derivatives) are generated, demonstrating the compound’s susceptibility to electrophilic substitution .

Dehydrobromination

  • Reaction : Treatment of brominated intermediates with triethylamine (Et₃N) facilitates dehydrobromination, forming the α,β-unsaturated lactone structure .

  • Key Intermediate : This step is critical for introducing the bromomethylene group, enhancing the compound’s electrophilic character .

Reactivity in Catalytic Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its bromine substituents:

Suzuki-Miyaura Coupling

  • Conditions : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .

  • Outcome : Substitution of bromine with aryl groups, yielding derivatives with modified electronic properties .

Buchwald-Hartwig Amination

  • Conditions : Use of Pd₂(dba)₃ and Xantphos ligand with amines .

  • Application : Introduces amino groups, enabling diversification for pharmaceutical applications .

Redox and Environmental Interactions

Furanone C-30 interacts with bacterial biofilms and metal ions in environmental contexts:

Inhibition of Acid Mine Drainage

  • Mechanism : Disrupts biofilm formation in Acidithiobacillus ferrooxidans by suppressing extracellular polymeric substance (EPS) production .

  • Key Reaction :

    Parameter Effect
    EPS Synthesis↓ 85% (via downregulation of eps genes)
    Metal Dissolution↓ 60% Cu and Ni leaching

Redox Activity

  • The α,β-unsaturated lactone undergoes Michael addition with thiols in bacterial signaling proteins, disrupting quorum sensing .

Comparative Reactivity of Derivatives

Structural analogs exhibit varied reactivity based on substituents:

Derivative Reactivity Profile
3-Butyl-2(5H)-furanoneReduced electrophilicity; limited biofilm inhibition
4-Bromo-5-hydroxy-2(5H)-furanoneIncreased solubility; altered redox behavior
(5Z)-5-(Bromomethylene)-3-ethyl analogsEnhanced antimicrobial activity due to lipophilic side chains

Wissenschaftliche Forschungsanwendungen

Environmental Applications

1. Control of Acid Mine Drainage

One of the notable applications of furanone C-30 is in the management of acid mine drainage (AMD) . A study demonstrated that this compound effectively inhibits the biofilm formation of Acidithiobacillus ferrooxidans, a bacterium involved in AMD production. The research showed that furanone C-30 reduced the production of extracellular polymeric substances (EPS), which are crucial for biofilm stability. This inhibition led to decreased nickel and copper dissolution without new acid formation, suggesting a promising biochemical method for AMD control .

ParameterControl GroupFuranone C-30 Treated Group
EPS ProductionHighSignificantly Reduced
Nickel Dissolution RateHighSignificantly Reduced
Copper Dissolution RateHighSignificantly Reduced

2. Antimicrobial Properties

Furanone C-30 has shown efficacy against various bacterial biofilms, particularly in food safety applications. In a study focused on Listeria monocytogenes, it was found that furanone C-30 significantly reduced biofilm formation on stainless steel surfaces. The compound not only inhibited adhesion but also decreased the growth rate of planktonic cells in a dose-dependent manner, demonstrating its potential as a novel strategy for preventing bacterial contamination in food processing environments .

Biomedical Applications

1. Antibiofilm Coatings

In biomedical contexts, furanone C-30 has been incorporated into composite coatings for titanium implants to prevent peri-implant diseases. A study indicated that these coatings maintained long-term antibacterial activity against biofilm formation on titanium surfaces, which is critical for the longevity and success of implants .

2. Quorum Sensing Disruption

Furanone C-30 acts as a quorum-sensing disrupter, which is particularly relevant in treating infections caused by Pseudomonas aeruginosa. Research has shown that this compound can inhibit biofilm formation and enhance bacterial clearance in lung infections, providing a potential therapeutic avenue for managing chronic infections associated with this pathogen .

Case Studies

Case Study 1: Acid Mine Drainage Management

  • Objective: Evaluate the effectiveness of furanone C-30 in reducing AMD.
  • Methodology: Laboratory experiments involving A. ferrooxidans cultures treated with varying concentrations of furanone C-30.
  • Results: Significant reduction in EPS production and metal dissolution rates were observed at concentrations above 10 µM.

Case Study 2: Food Safety Enhancement

  • Objective: Assess the impact of furanone C-30 on Listeria monocytogenes biofilms.
  • Methodology: Biofilm assays conducted on stainless steel surfaces with varying concentrations of furanone C-30.
  • Results: A 3-log reduction in adhered cells was achieved at 20 µmol L−1 concentration after 48 hours.

Wirkmechanismus

Furanone C-30 exerts its effects by binding to the quorum sensing receptor LasR in Pseudomonas aeruginosa. This binding prevents the receptor from interacting with its natural ligand, thereby inhibiting the transcription of quorum sensing-regulated genes. As a result, the expression of virulence factors and biofilm formation is significantly reduced. Furanone C-30 also affects other quorum sensing pathways, making it a versatile inhibitor .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-5-(hydroxymethyl)-3-(14-methylpentadecanoyl) tetronic acid-2(5H)-furanone

  • Structure: Shares the 2(5H)-furanone core but replaces bromine substituents with hydroxyl and long-chain acyl groups.
  • Activity : Acts as a phospholipase A2 inhibitor, unlike BBF’s QSI role. It inhibits biofilm formation in E. coli but lacks broad-spectrum QS antagonism .
  • Key Difference : The absence of halogen atoms reduces its potency against AI-2 QS systems .

3-Alkyl-2(5H)-Furanones (e.g., 3-ethyl, 3-propyl derivatives)

  • Structure : Variants with alkyl chains (C2–C6) at position 3 instead of BBF’s bromine at position 3.
  • Activity : Inhibit Salmonella enterica biofilm formation, with efficacy dependent on chain length. The 3-butyl analog shows comparable activity to BBF, while shorter chains (e.g., 3-ethyl) are less effective .
  • Key Difference : Reduced bromination diminishes their ability to disrupt LuxR-mediated QS .

3,4-Dibromo-2(5H)-Furanone

  • Structure : Contains bromine at both positions 3 and 4, lacking the bromomethylene group.
  • Activity : Broad-spectrum QSI but less specific than BBF. Inhibits AI-2 in Streptococcus mutans but requires higher concentrations (≥50 µg/mL) .
  • Key Difference : Simpler structure correlates with lower target selectivity .

Functional Analogs

Fimbrolides

  • Structure: Natural furanones from Delisea pulchra, including BBF and its 3-butyl derivative.
  • Activity : Considered the “gold standard” for AI-2 QS inhibition. BBF outperforms synthetic alkyl-DPD analogs in blocking V. harveyi virulence and protecting shrimp from infection .
  • Key Advantage : Dual inhibition of AHL and AI-2 systems, unlike single-pathway antagonists .

Protoanemonin and Brominated Derivatives

  • Structure: Protoanemonin is synthesized from BBF via reductive dehalogenation, yielding a non-halogenated furanone.
  • Activity : Exhibits cytotoxicity against cancer cells but lacks QSI properties. The loss of bromine abolishes QS disruption, highlighting BBF’s dependency on halogenation for QS targeting .

Ursolic Acid and Indole Derivatives

  • Structure: Non-furanone QSIs.
  • Activity : Inhibit E. coli biofilms but via distinct mechanisms (e.g., indole derivatives suppress motility genes). BBF’s advantage lies in its ability to downregulate both biofilm and virulence genes (e.g., luxR, sdiA) without cytotoxicity .

Research Findings and Data Tables

Table 1: Comparative Biofilm Inhibition of BBF and Analogs

Compound Target Organism Effective Concentration (µg/mL) Mechanism of Action Reference
BBF E. coli, B. subtilis 10–50 LuxR DNA-binding inhibition
3-Butyl-BBF S. enterica 20–40 Biofilm matrix disruption
4-Hydroxy-tetronic acid analog E. coli 50–100 Phospholipase A2 inhibition
3,4-Dibromo-furanone S. mutans 50–200 AI-2 signal interference
Ursolic Acid E. coli 100–200 Motility gene suppression

Table 2: Structural Impact on QSI Activity

Substituent Position Functional Group Effect on QSI Activity
C4 Bromine Critical for LuxR binding and AI-2 antagonism
C5 (Z)-Bromomethylene Enhances steric interference with QS receptors
C3 Alkyl chain Optimizes biofilm inhibition; longer chains improve efficacy

Biologische Aktivität

2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-, commonly referred to as furanone C-30, is a brominated furanone known for its diverse biological activities. This compound has garnered attention in various fields, including microbiology and environmental science, due to its ability to disrupt biofilm formation and quorum sensing in bacteria. This article explores the biological activities of this compound based on current research findings.

1. Inhibition of Biofilm Formation
Furanone C-30 has been shown to significantly inhibit biofilm formation in various bacterial species. For instance, a study demonstrated that at a concentration of 60 µg/ml, furanone C-30 reduced the thickness of Escherichia coli biofilms by 55% and decreased the number of water channels within the biofilm structure . The compound was also effective against Pseudomonas aeruginosa, where it reduced persister cell formation, thereby enhancing antibiotic susceptibility .

2. Disruption of Quorum Sensing
The compound disrupts quorum sensing (QS) mechanisms in bacteria. In Vibrio harveyi, furanone C-30 inhibited bioluminescence by blocking all three channels of the QS system. This was achieved by interacting with components downstream of the Hfq protein, which is crucial for QS signaling . Additionally, it was found that furanone C-30 could alter AI-2 signaling posttranscriptionally, affecting gene expression related to motility and chemotaxis .

Table 1: Summary of Biological Activities

Activity TypeOrganismConcentration UsedEffect Observed
Biofilm InhibitionE. coli60 µg/ml55% reduction in biofilm thickness
Biofilm InhibitionPseudomonas aeruginosaVariableReduced persister formation
Quorum Sensing DisruptionVibrio harveyiVariableInhibition of bioluminescence
EPS Production InhibitionAcidithiobacillus ferrooxidansVariableDecreased extracellular polymeric substances (EPS)

Case Studies

Case Study 1: Acid Mine Drainage Control
In a significant study aimed at controlling acid mine drainage (AMD), furanone C-30 was tested for its ability to inhibit biofilm formation by Acidithiobacillus ferrooxidans. The results indicated that furanone C-30 not only inhibited EPS production but also reduced biofilm formation on mineral surfaces. This led to a decrease in the dissolution rates of nickel and copper without generating new acid .

Case Study 2: Quorum Sensing in Marine Bacteria
Another study focused on the impact of furanone C-30 on marine bacteria, particularly its ability to disrupt QS regulated gene expression in Vibrio harveyi. The compound was shown to decrease the DNA binding activity of the transcriptional regulator protein LuxR, leading to altered gene expression patterns associated with motility and virulence .

Q & A

Q. What is the primary mechanism by which (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone inhibits bacterial quorum sensing (QS)?

The compound disrupts QS by interfering with the DNA-binding activity of transcriptional regulators like LuxR in Vibrio harveyi. This prevents the activation of QS-regulated genes, such as those governing virulence and biofilm formation. Competitive binding assays and electrophoretic mobility shift assays (EMSAs) are recommended to validate LuxR-DNA interaction inhibition .

Q. What standardized methods are used to evaluate the efficacy of this furanone in biofilm inhibition?

Confocal laser scanning microscopy (CLSM) with fluorescent dyes (e.g., SYTO 9 for live cells, propidium iodide for dead cells) quantifies biofilm viability and structure. For Acidithiobacillus ferrooxidans, combining SYTO 9 with Alexa Fluor 594 ConA stains extracellular polysaccharides (EPS) to assess biofilm matrix disruption .

Q. Which model organisms are most relevant for studying this compound’s antimicrobial activity?

Gram-positive bacteria (Bacillus subtilis) and Gram-negative pathogens (Escherichia coli, Vibrio harveyi) are key models. B. subtilis is ideal for studying stress response genes (e.g., clpC), while V. harveyi is used for AI-2-mediated QS inhibition assays .

Q. How do sublethal concentrations of this furanone affect bacterial physiology?

At 5 μg/mL, it induces stress response genes (e.g., clpC, groES) in B. subtilis without cell death. RNA dot blotting confirms microarray data, while growth curves and ATP assays differentiate bacteriostatic vs. bactericidal effects .

Q. What controls are essential to confirm QS-specific inhibition versus general toxicity?

Include AI-2-deficient mutants (e.g., E. coli DH5α) and measure non-QS pathways (e.g., heat shock proteins). Compare gene expression profiles with and without furanone using transcriptomics to isolate QS-targeted effects .

Advanced Research Questions

Q. How to design a genome-wide microarray study to analyze furanone-induced transcriptional changes?

Use high-density arrays (e.g., B. subtilis 4,100-gene arrays) with triplicate biological replicates. Normalize data with LOWESS algorithms and apply stringent thresholds (e.g., >5-fold change, p < 0.05). Validate results via RNA dot blots for key genes (e.g., clpC, tsr) .

Q. How to resolve contradictory gene expression data across bacterial species?

In B. subtilis, furanone upregulates stress genes, while in E. coli, it represses motility genes (cheA, fliC). Conduct cross-species comparative transcriptomics and use mutant strains (e.g., clpC knockouts) to dissect species-specific regulatory networks .

Q. What methodological considerations apply to CLSM when quantifying biofilm inhibition?

Optimize laser intensity and z-stack intervals to avoid photobleaching. Use 3D reconstruction software (e.g., Imaris) to calculate biofilm biomass and thickness. Normalize fluorescence intensity to control for dye variability .

Q. How to differentiate QS inhibition from non-QS-related oxidative stress responses?

Measure reactive oxygen species (ROS) using H2DCFDA fluorescence and compare with QS-deficient mutants. Perform dual RNA-seq to identify overlap between furanone-induced stress genes and oxidative stress regulons .

Q. What strategies enhance the specificity of furanone derivatives against LuxR-type proteins?

Structure-activity relationship (SAR) studies guided by X-ray crystallography of LuxR-furanone complexes can identify critical halogen interactions. Test analogs in V. harveyi bioluminescence assays to correlate structural modifications with QS inhibition potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-
2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.